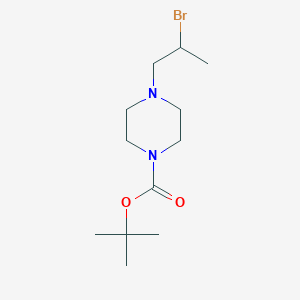

Tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate

Description

Properties

Molecular Formula |

C12H23BrN2O2 |

|---|---|

Molecular Weight |

307.23 g/mol |

IUPAC Name |

tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C12H23BrN2O2/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-9H2,1-4H3 |

InChI Key |

PHGYKWDQXCLUSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CCN(CC1)C(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Protection of Piperazine with tert-Butyl Chloroformate

- Reactants: Piperazine, tert-butyl chloroformate (Boc-Cl), base (commonly triethylamine or sodium carbonate).

- Solvent: Anhydrous organic solvents such as dichloromethane (DCM), toluene, or tetrahydrofuran (THF).

- Temperature: Typically 0 to 25 °C to control reaction rate and selectivity.

- Reaction Time: 1 to 3 hours under inert atmosphere to prevent moisture interference.

- Outcome: Formation of tert-butyl piperazine-1-carboxylate with high selectivity.

Alkylation with 2-Bromopropyl Electrophile

- Reactants: tert-Butyl piperazine-1-carboxylate, 2-bromopropyl bromide or 2-bromopropyl tosylate.

- Base: Potassium carbonate or sodium hydride to deprotonate the piperazine nitrogen.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.

- Temperature: 50 to 100 °C, often under reflux to promote alkylation.

- Reaction Time: 6 to 24 hours depending on scale and conditions.

- Purification: Column chromatography or recrystallization to isolate the pure product.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Piperazine + tert-butyl chloroformate + base | 0–25 °C, 1–3 h, anhydrous solvent | tert-Butyl piperazine-1-carboxylate | Mono-protection; inert atmosphere preferred |

| 2 | tert-Butyl piperazine-1-carboxylate + 2-bromopropyl bromide + base | 50–100 °C, 6–24 h, polar aprotic solvent | tert-Butyl 4-(2-bromopropyl)piperazine-1-carboxylate | Alkylation at 4-position; purification required |

Industrial and Scale-Up Considerations

Industrial synthesis of tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate typically follows the same two-step route but with optimized reactor design and process control:

- Reactor Type: Large-scale batch or continuous flow reactors.

- Temperature Control: Precise heating and cooling to avoid side reactions.

- Purification: Use of crystallization or large-scale chromatography.

- Yield Optimization: Careful stoichiometry and reaction monitoring to maximize yield and purity.

Analytical Techniques for Product Verification

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR to confirm the presence of tert-butyl group (singlet near δ 1.4 ppm), piperazine ring protons, and alkyl bromide signals.

- Mass Spectrometry (MS): Molecular ion peak corresponding to the expected molecular weight.

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% typically required).

- Infrared Spectroscopy (IR): Confirmation of carbamate (Boc) functional group via characteristic carbonyl stretch (~1700 cm$$^{-1}$$).

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Piperazine |

| Protection Reagent | tert-Butyl chloroformate (Boc-Cl) |

| Alkylation Reagent | 2-Bromopropyl bromide or tosylate |

| Base for Protection | Triethylamine or sodium carbonate |

| Base for Alkylation | Potassium carbonate or sodium hydride |

| Solvents | DCM, toluene, THF for protection; DMF, DMSO for alkylation |

| Temperature (Protection) | 0–25 °C |

| Temperature (Alkylation) | 50–100 °C |

| Reaction Time (Protection) | 1–3 hours |

| Reaction Time (Alkylation) | 6–24 hours |

| Purification Methods | Chromatography, recrystallization |

| Analytical Verification | NMR, MS, HPLC, IR |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with hydrogen peroxide could produce an oxide .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Recent studies have demonstrated that tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate exhibits significant antimicrobial efficacy against multi-drug resistant strains. In vitro experiments indicated a promising reduction in bacterial load, suggesting its potential therapeutic use in treating infections caused by resistant organisms.

Antiviral Properties : The compound has been investigated for its antiviral activity, showing potential in inhibiting viral replication in cell cultures. Specific studies have focused on its effects against viruses such as influenza and HIV, where it was found to significantly reduce viral titers during early stages of infection.

Anticancer Activity : Tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate has shown promise in cancer research. It has been reported to inhibit the proliferation of various cancer cell lines, including human breast cancer cells (MCF-7) and HeLa cells. The compound induces apoptosis through the activation of caspase pathways, which are critical for programmed cell death.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| HeLa | 22.3 |

| A549 | 18.7 |

The biological mechanisms underlying these effects include disruption of cell membrane integrity, inhibition of key metabolic enzymes, and induction of apoptotic pathways .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate against various bacterial strains. Results indicated a notable reduction in bacterial growth, highlighting its potential as a novel antimicrobial agent.

Antiviral Investigation

In vitro studies demonstrated that the compound could effectively reduce viral loads when administered at early infection stages. This suggests its utility in developing antiviral therapies targeting influenza and HIV.

Cancer Cell Line Studies

A series of experiments focused on the compound's effects on different cancer cell lines revealed that it not only inhibited cell growth but also enhanced the efficacy of existing chemotherapeutics. The results showed that combining this compound with standard treatments could lead to improved outcomes in cancer therapy .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, introducing alkyl groups into various substrates. This can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Key Observations :

- Bromine Positioning : The 2-bromopropyl group in the target compound offers distinct reactivity compared to brominated pyridines (e.g., compound 6 ) or aryl bromides, as β-bromine favors alkylation over aryl coupling .

- Steric Effects : Bulky substituents (e.g., carbazoles in WK-26 ) reduce synthetic accessibility but enhance target binding affinity .

- Functional Group Diversity : Sulfonyl (compound 4 ) or benzoyl (compound 3l ) groups expand biological activity but require additional protection/deprotection steps .

Stability and Degradation

Comparative stability studies highlight the impact of substituents on chemical robustness:

- Tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate: No direct stability data were reported, but bromoalkanes generally exhibit moderate stability in acidic/basic conditions, requiring inert storage .

- Tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a): Degrades in simulated gastric fluid due to oxazolidinone ring hydrolysis .

- Tert-butyl 4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33): Nitrophenoxy groups increase photodegradation risks, necessitating light-protected handling .

Efficiency Comparison :

- The target compound’s synthesis is straightforward (1–2 steps) compared to multi-step routes for WK-26 (5+ steps) or 3l (asymmetric catalysis required) .

Biological Activity

Tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate is a synthetic compound with potential biological activity, particularly in pharmacological applications. Its structure, featuring a piperazine moiety, suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 292.2 g/mol. The presence of the bromopropyl group and the tert-butyl ester contributes to its lipophilicity, which may influence its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀BrN₂O₂ |

| Molecular Weight | 292.2 g/mol |

| CAS Number | 655225-01-7 |

| Boiling Point | Not specified |

Research indicates that compounds containing piperazine rings often exhibit interactions with various receptors and enzymes. Tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate may act as an antagonist or modulator for specific receptors, including those involved in neurotransmission and cell signaling pathways.

Anticancer Activity

Studies have shown that piperazine derivatives can possess cytotoxic effects against cancer cell lines. For instance, a related piperazine compound demonstrated significant activity against MDA-MB-231 and U-87 MG cell lines, with IC₅₀ values ranging from 34 to 42 µM . The structural similarities suggest that tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate may exhibit comparable anticancer properties.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Piperazine Derivative | MDA-MB-231 | 34.31 |

| Piperazine Derivative | U-87 MG | 38.29 |

| Tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate (Predicted) | - | - |

Anthelmintic Activity

Piperazine derivatives have also been studied for their anthelmintic properties. For example, compounds similar to tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate have shown effectiveness against Trichinella spiralis larvae, indicating potential applications in treating parasitic infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications to the piperazine core or substituents can significantly influence potency and selectivity for biological targets. Research into related compounds has revealed that specific substitutions can enhance receptor affinity and reduce off-target effects .

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| N-Alkyl substitutions | Improved CXCR4 receptor activity |

| Benzimidazole integration | Enhanced cytotoxicity |

| Halogen substitutions | Increased larvicidal efficacy |

Case Studies

- CXCR4 Antagonism : A study highlighted a series of piperazine derivatives that showed promising CXCR4 antagonistic activity, suggesting that similar modifications in tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate could yield potent antagonists .

- Cytotoxicity in Tumor Models : In vitro studies demonstrated that certain piperazine derivatives exhibited significant cytotoxicity against various tumor cell lines, supporting the hypothesis that tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate could be developed as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate can react with 2-bromopropyl derivatives under reflux in solvents like 1,4-dioxane or THF, with potassium carbonate as a base. Reaction yields (78–88.7%) depend on temperature (20–110°C), reaction time (4–12 hours), and stoichiometric ratios of reagents (e.g., 1.5:1 molar ratio of piperazine derivative to bromoalkyl reagent) . Key steps include refluxing under anhydrous conditions, filtration of inorganic salts, and purification via silica gel chromatography (hexane:ethyl acetate gradients).

Q. How can researchers ensure purity and characterize intermediates during synthesis?

- Methodological Answer : Purity is validated using TLC, HPLC, or LCMS (e.g., retention time ~4.92 min with 99.6% purity ). Intermediates are characterized via H/C NMR, FT-IR, and mass spectrometry. For example, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate shows distinct NMR signals: δ 1.49 (s, 9H for tert-butyl), 3.44–3.84 (m, 8H for piperazine), and 8.16 (d, J=5.1 Hz for pyrimidine protons) .

Q. What are the recommended storage conditions and stability profiles for this compound?

- Methodological Answer : Store at 2–8°C under inert gas (argon/nitrogen) to prevent degradation. Stability tests indicate sensitivity to moisture and heat, with decomposition observed under prolonged exposure to >40°C. Use anhydrous solvents (e.g., THF, DCM) during handling to avoid hydrolysis of the bromopropyl group .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides atomic-resolution data. For example, Hirshfeld surface analysis of tert-butyl piperazine derivatives reveals intermolecular interactions (C–H⋯O, N–H⋯O) governing crystal packing . Data collection with a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement to R-factors <0.05 ensure accuracy .

Q. What strategies address contradictions in biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., as a prolyl-hydroxylase inhibitor) arise from assay conditions (e.g., cell lines, oxygen levels). Validate activity via dose-response curves (IC values) and orthogonal assays (e.g., Western blotting for HIF-1α stabilization). Structure-activity relationship (SAR) studies using analogs (e.g., tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate) clarify pharmacophore requirements .

Q. How do computational methods predict reactivity and regioselectivity in functionalization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways. For bromopropyl derivatives, nucleophilic substitution at the piperazine nitrogen is favored due to lower activation energy (ΔG ~25 kcal/mol) compared to alkyl bromide sites. Molecular dynamics simulations (AMBER force fields) predict solvent effects on reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.